4-Bromo-3-(2,2,2-trifluoroethyl)aniline
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Overview
Description
4-Bromo-3-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7BrF3N It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a 2,2,2-trifluoroethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the bromination of 3-(2,2,2-trifluoroethyl)aniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4-position .
Another method involves the direct nucleophilic substitution of 4-bromoaniline with 2,2,2-trifluoroethylamine. This reaction can be catalyzed by transition metals such as palladium or iron, and often requires specific ligands and reaction conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The aniline group can be oxidized to form nitro or nitroso derivatives, while reduction can yield corresponding amines or hydrazines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form biaryl or alkyne derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate, hydrogen peroxide, or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted anilines, thiols, or ethers.
Oxidation: Formation of nitroanilines or nitrosoanilines.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
4-Bromo-3-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors or modulators of specific biological targets.
Materials Science: Utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique electronic and steric properties
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2,2,2-trifluoroethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)aniline
- 3-(Trifluoromethyl)aniline
Uniqueness
4-Bromo-3-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both a bromine atom and a trifluoroethyl group on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C8H7BrF3N |
---|---|
Molecular Weight |
254.05 g/mol |
IUPAC Name |
4-bromo-3-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7BrF3N/c9-7-2-1-6(13)3-5(7)4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
LWHLVWOAOHSDQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CC(F)(F)F)Br |
Origin of Product |
United States |
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